1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. The nitro group can be introduced through nitration reactions, and the carboxamide group is typically formed via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxamide
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 1-ethyl-3-(3-(dimethylamino)-propyl)pyrazole
Uniqueness
1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-N-[3-(3-methylpyrazol-1-yl)propyl]-4-nitropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-3-18-12(11(9-15-18)19(21)22)13(20)14-6-4-7-17-8-5-10(2)16-17/h5,8-9H,3-4,6-7H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJOPCKYYYCLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCCN2C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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